S-3-Hydroxyisobutyric acid sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

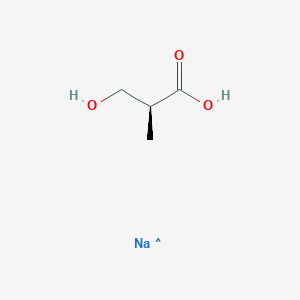

S-3-Hydroxyisobutyric acid sodium salt, also known as (S)-β-Hydroxy-isobutyric acid sodium salt, (S)-3-Hydroxy-2-methylpropionic acid sodium salt, or S-HIBA , is an organic acid and an intermediate in L-valine metabolism . It plays a crucial role in diagnosing very rare inherited metabolic diseases like 3-hydroxyisobutyric aciduria and methylmalonic semialdehyde .

Synthesis Analysis

S-3-Hydroxyisobutyric acid sodium salt is an intermediate formed in the valine catabolism . It reacts with enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . It has been found to have increased concentrations in MS patient metabolic profiles .Molecular Structure Analysis

The molecular formula of S-3-Hydroxyisobutyric acid sodium salt is C4H7NaO3 . Its molecular weight is 126.09 . The SMILES string representation of its structure is OCC@HC([O-])=O.[Na+] .Chemical Reactions Analysis

S-3-Hydroxyisobutyric acid sodium salt is a reactant of enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Biochemical Research

S-3-Hydroxyisobutyric acid sodium salt has been extensively studied in various metabolic pathways. For instance, Amster and Tanaka (1979) identified S(+)-3-hydroxyisobutyric acid from the urine of rats loaded with sodium isobutyrate, indicating its role in mammalian metabolism (Amster & Tanaka, 1979). In another study by the same authors (1980), they investigated the metabolism of (2S)[3,3,3-2H3]isobutyrate in rats, highlighting the stereospecific dehydrogenation of isobutyric acid leading to the formation of (S)(+)-3-hydroxyisobutyric acid (Amster & Tanaka, 1980).

Tracer Studies

Tracer studies have been conducted to understand the interconversion of R- and S-methylmalonic semialdehydes in humans. Manning and Pollitt (1985) used sodium [2H6]isobutyrate and [methyl-2H3]thymine to study the labeling patterns of urinary metabolites, shedding light on the flow from S- to R-methylmalonic semialdehyde (Manning & Pollitt, 1985).

Bioengineering and Sensor Development

In bioengineering, the compound has been utilized in sensor development. Ngamaroonchote and Karn-orachai (2022) reported a novel non-enzymatic 3-HB electrochemical sensor platform using manganese oxide nanoparticles and sodium nitroprusside electrolyte for the quantitative measurement of 3-HB (Ngamaroonchote & Karn-orachai, 2022).

Analytical Chemistry

In analytical chemistry, Koberda et al. (1992) demonstrated the use of α-hydroxyisobutyric acid in the capillary electrophoretic determination of alkali and alkaline-earth cations in various solutions, indicating its utility in analytical methodologies (Koberda et al., 1992).

Biocatalysis

S-3-Hydroxyisobutyric acid is also significant in biocatalysis. Česnik et al. (2019) discussed its role in the enzymatic synthesis of methacrylic acid, an important intermediate, showing its potential in biotechnological applications (Česnik et al., 2019).

Clinical Research

In clinical research, Loupatty et al. (2006) explored 3-Hydroxyisobutyric aciduria, a condition associated with a deficiency in 3-hydroxyisobutyrate dehydrogenase, revealing insights into the molecular basis of this rare disorder (Loupatty et al., 2006).

Zukünftige Richtungen

S-3-Hydroxyisobutyric acid sodium salt may be used to study the distribution, characterization, and kinetics of enzymes involved in branched-chain amino acid metabolism . It has been shown to inhibit key enzymes of energy metabolism . Concentrations of 3-hydroxyisobutyrate, a specific intermediary metabolite in the degradation of the branched-chain amino acid valine, show a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes . This could reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .

Eigenschaften

InChI |

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m0./s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPADQLSLFQCSE-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-3-Hydroxyisobutyric acid sodium salt | |

CAS RN |

1893416-17-5 |

Source

|

| Record name | Propanoic acid, 3-hydroxy-2-methyl-, sodium salt (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1893416-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)

![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)

![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)